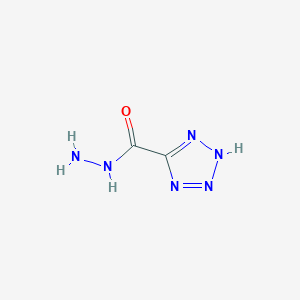

1H-1,2,3,4-tetrazole-5-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2H-tetrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6O/c3-4-2(9)1-5-7-8-6-1/h3H2,(H,4,9)(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMQZFYZVHJLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h 1,2,3,4 Tetrazole 5 Carbohydrazide

Established Synthetic Routes to Tetrazole Core Structures

The construction of the tetrazole ring is a pivotal step in the synthesis of 1H-1,2,3,4-tetrazole-5-carbohydrazide. The most common and established methods involve cycloaddition reactions, which assemble the five-membered, nitrogen-rich ring from acyclic precursors. These strategies are valued for their reliability and adaptability to a wide range of substrates.

[3+2] Cycloaddition Strategies for 5-Substituted 1H-Tetrazoles

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is the most prominent and versatile method for synthesizing the 5-substituted 1H-tetrazole core. This reaction involves the combination of a three-atom component (the azide) with a two-atom component (typically a nitrile), which together form the five-membered tetrazole ring. nih.gov

The reaction between an organic nitrile and an azide source is the most fundamental route to 5-substituted 1H-tetrazoles. nih.govnih.gov This method can be performed using hydrazoic acid, but due to its high toxicity and explosive nature, current methodologies favor the use of safer azide salts like sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). nih.govacs.org

The direct reaction often requires harsh conditions and long reaction times. Consequently, significant research has been dedicated to catalytic enhancements that accelerate the reaction and improve yields under milder conditions. nih.gov Lewis acids are particularly effective catalysts, as they activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org Widely used catalysts include zinc salts (e.g., ZnBr₂, ZnCl₂), which can mediate the reaction efficiently, even in water, making the process more environmentally benign. organic-chemistry.orgorganic-chemistry.org Other effective metal-based catalysts include copper salts, aluminum chloride (AlCl₃), and various heterogeneous catalysts like silica sulfuric acid, nano-TiCl₄.SiO₂, and metal-organic frameworks. nih.govscielo.brnih.govscielo.org.za

A key precursor for this compound, ethyl-5-tetrazole carboxylate, can be synthesized via this cycloaddition. The reaction of ethyl cyanoformate with sodium azide, facilitated by trifluoroacetic acid in 2,6-lutidine, provides the sodium salt of the target ester, which can then be neutralized. google.com This approach offers a direct pathway to a 5-alkoxycarbonyl-substituted tetrazole, which can be readily converted to the desired carbohydrazide (B1668358).

| Nitrile Substrate | Azide Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | NaN₃ | Silica Sulfuric Acid | DMF | Reflux, 2h | 95 | nih.govnih.gov |

| Various Aryl/Alkyl Nitriles | NaN₃ | CuSO₄·5H₂O | DMSO | 120°C, 0.5-5h | 85-98 | scielo.br |

| Various Nitriles | NaN₃ | ZnBr₂ | H₂O | 100°C | High | organic-chemistry.org |

| Ethyl Cyanoformate | NaN₃ | Trifluoroacetic Acid | 2,6-Lutidine | 75-80°C | Not specified | google.com |

| Various Aryl/Alkyl Nitriles | TMSN₃ | TBAF | Solvent-free | 85-120°C, 4-48h | 80-97 | acs.org |

Amidines and guanidines serve as alternative precursors for the tetrazole ring. These functional groups can be rapidly transformed into tetrazole derivatives under mild conditions. A modern approach utilizes the powerful diazotizing reagent fluorosulfonyl azide (FSO₂N₃). organic-chemistry.org In an aqueous environment, FSO₂N₃ facilitates the conversion of amidines and guanidines into their corresponding tetrazole structures. organic-chemistry.org This method is advantageous for its speed and mild reaction conditions. Another one-pot method involves the reaction of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions to yield 2,5-disubstituted tetrazoles. acs.org

Aldoximes provide another synthetic route to 5-substituted 1H-tetrazoles. This transformation involves the reaction of an oxime with an azide source. The process can be catalyzed by various reagents, including indium(III) chloride (InCl₃) or copper acetate, which activate the oxime for the cycloaddition. organic-chemistry.orgresearchgate.net An alternative approach uses diphenyl phosphorazidate (DPPA) as the azide source under reflux conditions in xylenes. organic-chemistry.org This method is notable for avoiding the use of potentially explosive azide salts and toxic metals. organic-chemistry.org It has proven effective for a range of aromatic, heteroaromatic, and aliphatic aldoximes, providing the corresponding tetrazoles in good to excellent yields. organic-chemistry.org

Amine and Orthoformate Mediated Syntheses

A distinct and widely used method for synthesizing 1-substituted 1H-tetrazoles involves a three-component reaction between a primary amine, an orthoformate (such as triethyl orthoformate), and sodium azide. nih.govmdpi.com This reaction is typically catalyzed by an acid, like acetic acid, or a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃). organic-chemistry.orgmdpi.com The methodology is advantageous because primary amines and orthoesters are generally inexpensive and readily available. mdpi.com While this route is highly effective for producing 1-substituted tetrazoles, it is not a direct pathway to the 5-substituted core of this compound. However, it represents a major established route within the broader field of tetrazole synthesis. mdpi.comacs.org

Microwave-Accelerated and Solvent-Free Protocols in Tetrazole Synthesis

To align with the principles of green chemistry and improve laboratory efficiency, microwave-assisted synthesis has emerged as a powerful tool for preparing tetrazoles. Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgrsc.org The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide is particularly amenable to microwave heating. organic-chemistry.org For instance, the conversion of inactive nitriles can be achieved in dimethylformamide (DMF) in as little as two hours, a significant improvement over the 40 hours required with conventional methods. organic-chemistry.org

Solvent-free, or neat, reaction conditions represent another advancement. These protocols minimize waste and can simplify product purification. The reaction of nitriles with trimethylsilyl azide can be effectively catalyzed by tetrabutylammonium fluoride (TBAF) under solventless conditions to produce 5-substituted 1H-tetrazoles in excellent yields. acs.org Similarly, microwave irradiation combined with solvent-free conditions using a Cu(I) salt catalyst provides an efficient and rapid method for synthesizing 5-substituted-1H-tetrazoles. aip.org

| Protocol | Substrates | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave | Inactive Nitriles + NaN₃ | Et₃N·HCl | DMF | 2h | up to 93 | organic-chemistry.org |

| Microwave | Various Nitriles + NaN₃ | Heterogeneous Cu(II) | NMP | 3-30 min | High | rsc.org |

| Microwave | Thiourea + NaN₃ | Cu(I) salt | Solvent-free | Short | High | aip.org |

| Conventional Heating | Various Nitriles + TMSN₃ | TBAF | Solvent-free | 4-48h | 80-97 | acs.org |

| Microwave | Nitriles + NaN₃ | H-Y / Al-MCM-41 | Not specified | Short | up to 96 | researchgate.net |

Targeted Synthesis of this compound

Targeted synthesis focuses on creating the this compound structure through specific and controlled chemical reactions.

A common strategy for synthesizing tetrazole derivatives involves the use of hydrazide precursors. kashanu.ac.irkashanu.ac.ir This pathway typically involves a multi-step process that begins with a known hydrazide, such as quinaldic acid hydrazide.

The general synthetic scheme proceeds as follows:

Esterification: The starting acid (e.g., quinaldic acid) is first converted to its corresponding ester, often through a Fischer esterification method. kashanu.ac.ir

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to form the acid hydrazide. kashanu.ac.irkashanu.ac.ir The successful conversion is confirmed by spectroscopic methods, noting a characteristic shift in the carbonyl peak in IR spectra. kashanu.ac.ir

Schiff Base Formation: The acid hydrazide is subsequently reacted with various aromatic aldehydes to produce Schiff bases. kashanu.ac.irresearchgate.net

Cyclization: The final and crucial step is the cyclization of the Schiff base into the tetrazole ring. This is typically achieved by reacting the Schiff base with sodium azide. kashanu.ac.irkashanu.ac.ir This [3+2] cycloaddition reaction is a versatile method for forming the 5-substituted 1H-tetrazole ring. researchgate.net

The purity and structure of the synthesized tetrazole derivatives are verified using techniques such as Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. kashanu.ac.irkashanu.ac.ir

The acidic nature of the proton on the 1H-tetrazole ring (pKa ≈ 4.9) allows for straightforward deprotonation and the formation of various salts. researchgate.netwikipedia.org These reactions are valuable for modifying the compound's physical properties and for creating energetic materials.

Deprotonation is readily achieved by treating 1H-tetrazole with a range of bases. researchgate.netcapes.gov.br Alkali hydroxides and carbonates are commonly used to yield the corresponding metal salts. For instance, reacting 1H-tetrazole with strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) results in the formation of strontium tetrazolate pentahydrate (Sr(TZ)₂·5H₂O). researchgate.net Similarly, nitrogen-rich salts can be synthesized by reacting 1H-tetrazole with aqueous ammonia (NH₃) or hydrazine (N₂H₄) solutions. researchgate.netcapes.gov.br

Table 1: Examples of Bases Used for 1H-Tetrazole Deprotonation and Resulting Salts

| Base Used | Resulting Salt |

|---|---|

| Lithium Hydroxide (LiOH) | Lithium Tetrazolate (LiTZ) |

| Sodium Hydroxide (NaOH) | Sodium Tetrazolate Monohydrate (NaTZ·H₂O) |

| Potassium Hydroxide (KOH) | Potassium Tetrazolate (KTZ) |

| Aqueous Ammonia (NH₃) | Ammonium Tetrazolate Monohydrate (NH₄TZ·H₂O) |

| Aqueous Hydrazine (N₂H₄) | Hydrazinium Tetrazolate (N₂H₅TZ) |

This table is based on data from a study on 1H-tetrazole salt synthesis. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green methodologies are increasingly being applied to the synthesis of tetrazole derivatives. nih.govnih.gov These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to conventional methods.

Key green chemistry strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like polyethylene glycol 400 (PEG-400). researchgate.net

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, milder conditions, and higher yields compared to conventional heating. viirj.org

Efficient Catalysis: The use of stable and recyclable catalysts can enhance reaction efficiency and reduce waste. researchgate.net For example, nanocomposites have been evaluated for their catalytic efficiency in the [3+2] cycloaddition of sodium azide to nitriles, demonstrating high stability and reusability. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Tetrazoles

| Feature | Conventional Method | Green Method |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Green solvents (e.g., PEG-400, water) or solvent-free conditions. researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound. nih.govviirj.org |

| Reaction Time | Often several hours. kashanu.ac.ir | Can be reduced to minutes. viirj.org |

| Catalyst | May use stoichiometric reagents or non-recyclable catalysts. | Use of stable, reusable, and efficient catalysts. researchgate.net |

| Work-up | Often requires extensive purification (e.g., column chromatography). | Simpler work-up procedures, sometimes yielding a pure product by precipitation. |

Challenges and Innovations in Synthetic Scale-Up of Tetrazole-Carbohydrazides

Scaling up the synthesis of complex, nitrogen-rich molecules like tetrazole-carbohydrazides from the laboratory bench to industrial production presents significant challenges. One major issue in large-scale reactions is the inefficient removal of gaseous byproducts. nih.gov For example, in reactions that generate gases like ammonia (NH₃) or hydrogen sulfide (H₂S), their accumulation within a large reaction volume can lead to undesirable side reactions, such as aminolysis, reducing the yield and purity of the desired product. nih.gov

Another challenge is ensuring consistent reaction conditions, such as temperature and mixing, throughout a large reactor, which is crucial for controlling the reaction pathway and minimizing the formation of impurities. The handling of potentially hazardous reagents like sodium azide on a large scale also requires stringent safety protocols.

Innovations to address these challenges include:

Process Optimization: Thoroughly studying reaction kinetics and thermodynamics to optimize parameters like temperature, pressure, and reagent addition rates for large-scale production.

Advanced Reactor Design: Employing continuous flow reactors, which offer better control over reaction parameters and more efficient heat and mass transfer compared to traditional batch reactors.

Solvent Selection: Choosing appropriate solvents that not only facilitate the reaction but also simplify product isolation and purification on a large scale. For instance, selecting a solvent in which the product precipitates upon formation can simplify the work-up process significantly. nih.gov

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for 1H-1,2,3,4-tetrazole-5-carbohydrazide (TZCA) itself has not been reported in the reviewed literature, a comprehensive understanding of its likely molecular and supramolecular features can be derived from high-resolution diffraction studies of closely related analogs, including the parent 1H-tetrazole and various 5-substituted derivatives. rsc.orgresearchgate.netnih.govmdpi.com The inability to obtain suitable single crystals of TZCA or its coordination complexes has been noted, suggesting potential challenges related to its crystallization behavior. researchgate.net

The molecular geometry of this compound is expected to be characterized by a planar tetrazole ring, a feature consistently observed in crystallographic studies of analogous compounds. nih.govmdpi.comnih.gov The aromatic nature of the tetrazole ring dictates this planarity. The C-N and N-N bond lengths within the ring are expected to be intermediate between single and double bonds, reflecting electron delocalization.

The carbohydrazide (B1668358) moiety (-CONHNH₂) attached at the C5 position introduces conformational flexibility. The torsion angle between the plane of the tetrazole ring and the hydrazide group is a key conformational parameter. Based on analogs, it is anticipated that the molecule will adopt a conformation that minimizes steric hindrance while potentially being influenced by intramolecular hydrogen bonding. The expected bond lengths and angles, extrapolated from analyses of parent 1H-tetrazole and related heterocyclic carbohydrazides, are presented in Table 1.

Table 1: Expected Molecular Geometry Parameters for this compound Based on Analogous Structures

| Parameter | Bond | Expected Value |

| Bond Lengths | ||

| C5=O1 | ~1.24 Å | |

| C5-N(hydrazide) | ~1.33 Å | |

| N-N(hydrazide) | ~1.41 Å | |

| C(tetrazole)-C5 | ~1.44 Å | |

| N1-N2 | ~1.35 Å | |

| N2-N3 | ~1.31 Å | |

| N3-N4 | ~1.35 Å | |

| N4-C(tetrazole) | ~1.32 Å | |

| C(tetrazole)-N1 | ~1.34 Å | |

| Bond Angles | ||

| O1=C5-N(hydrazide) | ~122° | |

| O1=C5-C(tetrazole) | ~121° | |

| N(tetrazole)-C(tetrazole)-C5 | ~127° | |

| N1-N2-N3 | ~108° | |

| N4-C(tetrazole)-N1 | ~108° | |

| Note: Data are illustrative and compiled from crystallographic reports on 1H-tetrazole, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, and other heterocyclic carbohydrazides. nih.govnih.gov |

The crystal packing of tetrazole derivatives is heavily influenced by extensive intermolecular interactions. rsc.orgnii.ac.jp In the solid state, molecules of this compound are expected to self-assemble into highly organized supramolecular architectures. Typically, 1H-tetrazoles form planar sheets or complex three-dimensional networks. rsc.orgresearchgate.net For instance, the parent 1H-tetrazole packs into sheets with a distance of 3.35 Å between them, similar to graphite. researchgate.net

The presence of the carbohydrazide group, with its multiple hydrogen bond donors (N-H) and acceptors (C=O, N), would likely result in a robust three-dimensional hydrogen-bonded network. This type of organization is common in energetic materials, where dense packing contributes to higher performance and stability. rsc.orgnih.gov The interplay between hydrogen bonding and π-π stacking interactions governs the final crystal lattice, often leading to layered or lamellar structures. nii.ac.jp

Intermolecular forces are critical to the stability and properties of solid-state this compound.

Hydrogen Bonding: The primary interaction dictating the supramolecular structure is expected to be hydrogen bonding. The N1-H of the tetrazole ring is a strong hydrogen bond donor, typically forming N-H···N interactions with the nitrogen atoms (N3 or N4) of adjacent molecules. researchgate.net This interaction often leads to the formation of infinite chains or dimeric motifs. Furthermore, the carbohydrazide side chain provides additional sites for extensive hydrogen bonding: the N-H protons of the hydrazide can interact with the carbonyl oxygen (C=O) or the nitrogen atoms of the tetrazole ring of neighboring molecules, creating a complex 3D network. rsc.org Such extensive hydrogen bonding contributes significantly to high crystal density and thermal stability. rsc.org

π-π Stacking: Aromatic tetrazole rings are known to participate in π-π stacking interactions. In the crystal structures of related compounds, these interactions are observed between parallel-displaced rings, with centroid-to-centroid distances typically in the range of 3.2 to 3.8 Å. nih.govmdpi.com This type of interaction contributes to the stabilization of the crystal packing, often resulting in columnar or layered arrangements of the molecules.

Table 2: Representative Hydrogen Bond Parameters in Tetrazole-Containing Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | ~0.86 | ~2.03 | ~2.88 | ~170° |

| N-H···O | ~0.86 | ~2.10 | ~2.95 | ~165° |

| C-H···N | ~0.95 | ~2.50 | ~3.40 | ~150° |

| Note: Values are typical examples derived from crystallographic data of various 1H-tetrazole derivatives and are for illustrative purposes. researchgate.netnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for investigating its dynamic behavior, such as tautomerism.

A complete structural assignment relies on data from multiple nuclei. While a full multinuclear dataset for the title compound is not available, data from the closely related 1-hydroxy-1H-tetrazole-5-carbohydrazide and other 5-substituted tetrazoles provide a strong basis for predicting its spectral characteristics. conicet.gov.arrsc.orgscispace.com

¹H NMR: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show several key signals. The N1-H proton of the tetrazole ring typically appears as a very broad singlet at a significantly downfield chemical shift (δ > 15 ppm) due to its acidic nature and rapid chemical exchange. mdpi.com The protons of the carbohydrazide group (-CONHNH₂) would appear as distinct, likely broad signals. For the analogous 1-hydroxy-1H-tetrazole-5-carbohydrazide, signals were observed at 11.09, 7.06, and 4.59 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum is expected to show two primary signals in the heteroaromatic and carbonyl regions. The C5 carbon of the tetrazole ring would resonate at approximately 150-160 ppm. rsc.orgkashanu.ac.ir The carbonyl carbon of the hydrazide group is also expected in a similar downfield region (δ ≈ 156 ppm). rsc.org

¹⁴N and ¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly powerful for characterizing the nitrogen-rich tetrazole ring, as it allows for the direct observation of all four distinct nitrogen environments. conicet.gov.arscispace.com The chemical shifts are highly sensitive to the electronic environment and can definitively distinguish between tautomers. conicet.gov.arbohrium.com Due to proton exchange in solution, the four nitrogen atoms of the 1H-tetrazole ring often appear as two averaged signals for the protonated and non-protonated nitrogens. scispace.com ¹⁴N NMR signals are generally very broad due to the quadrupolar nature of the nucleus, making them less useful for high-resolution structural analysis.

Table 3: Predicted Multinuclear NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | N1-H (tetrazole) | > 15.0 | Very broad singlet |

| -NH- (hydrazide) | 7.0 - 11.0 | Broad singlet | |

| -NH₂ (hydrazide) | 4.5 - 5.0 | Broad singlet | |

| ¹³C | C5 (tetrazole) | 150 - 160 | |

| C=O (hydrazide) | ~156 | ||

| ¹⁵N | N1, N4 (protonated avg.) | -100 to -130 | Chemical shifts relative to CH₃NO₂ |

| N2, N3 (unprotonated avg.) | -10 to -70 | ||

| Note: Values are predictive and based on data from 1-hydroxy-1H-tetrazole-5-carbohydrazide and other 5-substituted tetrazoles. mdpi.comconicet.gov.arrsc.orgscispace.com |

5-Substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and the 2H-tautomer, differing in the position of the proton on the tetrazole ring. nih.govnsc.ru Numerous experimental and theoretical studies have shown that for most 5-substituted tetrazoles, the 1H tautomer is the predominant and more stable form in solution. nih.govnsc.ru In the gas phase, the 2H-tautomer is often calculated to be more stable. nih.gov

For this compound, it is expected that the 1H form is the major species in polar solvents like DMSO. The equilibrium can be investigated using variable-temperature NMR. However, the energy barrier for interconversion is often low, leading to rapid exchange on the NMR timescale at room temperature. This results in averaged signals, particularly in ¹⁵N NMR, where distinct signals for N1/N4 and N2/N3 are observed instead of four unique resonances. scispace.com The study of azide-tetrazole tautomerism is also relevant in certain fused-ring systems but is less common for simple monocyclic tetrazoles. researchgate.netnih.gov

Dynamic NMR Studies of Molecular Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy serves as a powerful tool for investigating time-dependent molecular processes. For this compound, several dynamic phenomena can be envisaged and potentially quantified using variable-temperature (VT) NMR experiments. These processes include tautomerism, restricted bond rotation, and intermolecular proton exchange.

The tetrazole ring is known to exhibit tautomerism, with the proton potentially residing on different nitrogen atoms. mdpi.com While the 1H-tautomer is often predominant in the condensed phase and polar solvents, the presence of other tautomers in equilibrium can be investigated. mdpi.com VT-NMR studies could reveal the coalescence and sharpening of distinct signals corresponding to different tautomeric forms, allowing for the determination of the activation energy for the proton transfer process.

Furthermore, the molecule contains several single bonds, such as the C5-C(O) bond and the N-N bonds within the carbohydrazide moiety, around which rotation may be restricted. At lower temperatures, separate signals for conformers could be observed if the rotational energy barrier is sufficiently high. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal. Analysis of these spectral changes can provide thermodynamic parameters for the rotational barriers. The amide C-N bond, in particular, possesses a significant double-bond character, leading to a notable rotational barrier that is often observable on the NMR timescale.

Intermolecular proton exchange involving the N-H protons of the tetrazole ring and the hydrazide group with solvent molecules or other protic species can also be studied. The rate of this exchange is often pH and concentration-dependent. DNMR techniques, such as saturation transfer experiments, can be employed to measure the rates of these exchange processes, providing insight into the molecule's hydrogen-bonding capabilities and acid-base properties.

Vibrational Spectroscopy (Infrared and Raman)

A complete assignment of the vibrational spectrum of this compound is achieved by correlating experimental IR and Raman bands with theoretical calculations, often employing Density Functional Theory (DFT). uc.pt The spectrum is a composite of the vibrations originating from the tetrazole ring and the carbohydrazide side chain.

The high-frequency region of the IR spectrum is dominated by N-H and C-H stretching vibrations. The carbohydrazide moiety gives rise to characteristic N-H stretching bands, typically observed between 3500 and 3300 cm⁻¹ for the -NHNH₂ group. nih.gov The tetrazole ring N-H stretch is also expected in this region. The C=O stretching (Amide I band) is a strong, prominent feature typically found in the 1700-1640 cm⁻¹ range. copbela.org

The tetrazole ring itself contributes a series of characteristic vibrations. These include N=N and C=N stretching modes, which are often mixed with other vibrations and appear in the 1600-1200 cm⁻¹ region. pnrjournal.com Ring breathing and deformation modes are typically found at lower wavenumbers. The interpretation is aided by comparing the spectrum with those of simpler, related molecules like 1H-tetrazole and carbohydrazide. uc.ptresearchgate.netresearchgate.net

Below is a table summarizing a plausible vibrational assignment for the key modes of this compound, based on data from related structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | ν(N-H) of -NH₂ and tetrazole ring |

| ~3050 | Weak-Medium | ν(C-H) (if applicable from impurities or specific tautomers) |

| ~1680-1650 | Very Strong | ν(C=O) (Amide I) |

| ~1640-1550 | Medium-Strong | δ(N-H) (Amide II), ν(C=N), ν(N=N) |

| ~1500-1400 | Medium | Tetrazole ring stretching |

| ~1350-1250 | Medium | ν(N=N), ν(C-N) |

| ~1200-1000 | Medium-Strong | ν(N-N), Tetrazole ring modes |

| Below 1000 | Medium-Weak | Ring deformations, out-of-plane bends (γ), torsional modes (τ) |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, τ = torsion. Intensities are approximate and can vary between IR and Raman spectra.

The identification of this compound is greatly facilitated by recognizing the characteristic frequencies of its constituent functional groups. The presence of sharp, distinct bands in specific regions of the IR spectrum can confirm the molecular structure.

The carbohydrazide group is readily identified by several key vibrations. The most prominent is the strong absorption from the carbonyl group (C=O) stretch, often referred to as the Amide I band, which typically appears between 1680-1650 cm⁻¹. uc.edu Additionally, the N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) functionalities produce strong, often broad, bands in the 3400-3200 cm⁻¹ region. nih.gov The N-H bending vibration (Amide II band) is another important diagnostic peak, usually found around 1620-1550 cm⁻¹. uc.edu

The tetrazole ring provides its own unique spectral signature. While the N-H stretch of the ring contributes to the absorption in the high-frequency region, the ring stretching vibrations involving C=N and N=N bonds are particularly informative. pnrjournal.com These modes typically appear as a series of medium to strong bands in the 1500-1250 cm⁻¹ range. pnrjournal.com The N-N single bond stretching within the ring and connecting to the hydrazide also contributes to the spectrum, generally in the 1200-1000 cm⁻¹ region.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3400 - 3200 (Strong, Broad) |

| Carbonyl (C=O) | Stretch | 1680 - 1650 (Very Strong) |

| Amide (N-H) | Bend | 1620 - 1550 (Medium-Strong) |

| Tetrazole Ring (C=N, N=N) | Stretch | 1500 - 1250 (Medium) |

| Hydrazide/Tetrazole (N-N) | Stretch | 1200 - 1000 (Medium) |

The vibrational frequencies of this compound, particularly those of polar functional groups, are sensitive to the surrounding solvent environment. Changes in solvent polarity and hydrogen-bonding capability can induce noticeable shifts in the positions and shapes of IR and Raman bands. nih.gov

The N-H and C=O stretching modes are especially susceptible to solvent effects due to their involvement in hydrogen bonding. In non-polar solvents, these groups are relatively free, and their stretching frequencies are observed at higher wavenumbers. In contrast, in polar, protic solvents like water or ethanol, strong intermolecular hydrogen bonds are formed. The solvent molecules act as hydrogen bond acceptors for the N-H protons and as donors for the lone pairs on the carbonyl oxygen. This hydrogen bonding weakens the N-H and C=O bonds, resulting in a shift of their stretching frequencies to lower wavenumbers (a red shift). The magnitude of this shift generally correlates with the solvent's hydrogen-bonding strength.

Furthermore, the broadening of the N-H stretching band in protic solvents is a common observation, indicative of a range of different hydrogen-bonded species existing in dynamic equilibrium. DFT calculations incorporating a polarizable continuum model (PCM) can be used to theoretically predict and interpret these solvent-induced spectral shifts. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. Electron ionization (EI) mass spectrometry would provide detailed information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (C₂H₄N₆O, 128.04 g/mol ). The fragmentation pattern would likely proceed through several characteristic pathways. A primary fragmentation event would be the loss of the hydrazino group (-NHNH₂) or related fragments, leading to a significant ion corresponding to the tetrazolyl carbonyl cation.

Another predictable fragmentation pathway involves the decomposition of the tetrazole ring, which is known to be energetically unstable. This can lead to the loss of molecular nitrogen (N₂), a highly characteristic fragmentation for many nitrogen-rich heterocyclic compounds. Cleavage of the amide bond is also a probable event.

Key expected fragments in the mass spectrum include:

m/z 128: Molecular ion [C₂H₄N₆O]⁺

m/z 97: Loss of -NHNH₂

m/z 70: Tetrazole ring fragment [CH₂N₄]⁺

m/z 43: Carbonyl hydrazide fragment [H₂NNCO]⁺

m/z 42: Diazene fragment [N₂H₂]⁺ or ketene fragment [C₂H₂O]⁺

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental formula, while high-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, unequivocally confirming the elemental composition. mdpi.com

Complementary Analytical Techniques for Research-Grade Purity and Composition

To ensure the research-grade purity and confirm the elemental composition of synthesized this compound, several complementary analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the compound. A reversed-phase HPLC (RP-HPLC) method can be developed to separate the target compound from any starting materials, by-products, or degradation products. ijrpc.comnih.gov Using a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and a buffered aqueous solution, a single sharp peak for the pure compound should be observed. nih.gov The purity is typically determined by the area percentage of the main peak detected by a UV detector set at an appropriate wavelength.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₂H₄N₆O. A close agreement between the experimental and theoretical values (typically within ±0.4%) is a strong confirmation of the compound's elemental composition and purity. mdpi.com

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction and for a preliminary assessment of purity. nih.gov By spotting the sample on a silica gel plate and developing it with an appropriate solvent system, the presence of impurities can be detected as separate spots.

These techniques, when used in conjunction with the spectroscopic methods detailed above (NMR, IR, MS), provide a comprehensive characterization and confirm that the material is of high purity and possesses the correct chemical structure.

Computational Chemistry and Theoretical Investigations of 1h 1,2,3,4 Tetrazole 5 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules due to its favorable balance of accuracy and computational cost. It is extensively used to investigate various aspects of 1H-1,2,3,4-tetrazole-5-carbohydrazide and related structures.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For tetrazole derivatives, DFT methods, such as B3LYP and B3PW91, combined with basis sets like 6-311++G(d,p) or DGDZVP2, have been shown to provide reliable geometric parameters that are in good agreement with experimental data from X-ray diffraction. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Related Compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.34 - 1.35 | |

| N2-N3 | 1.29 - 1.31 | |

| N3-N4 | 1.34 - 1.36 | |

| N4-C5 | 1.32 - 1.34 | |

| C5-N1 | 1.35 - 1.37 | |

| C5-C6 (carbonyl) | 1.48 - 1.51 | |

| C6=O7 | 1.22 - 1.24 | |

| C6-N8 | 1.33 - 1.36 | |

| Bond Angles (°) | ||

| N1-C5-N4 | 108 - 110 | |

| N1-N2-N3 | 109 - 111 | |

| C5-N4-N3 | 105 - 107 | |

| C5-C6-N8 | 115 - 118 | |

| O7=C6-N8 | 121 - 124 |

Note: These values are estimations based on published data for structurally similar tetrazole and carbohydrazide (B1668358) moieties.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. researchgate.netsciencepublishinggroup.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. sciencepublishinggroup.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. beilstein-archives.orgresearchgate.net

For this compound, DFT calculations predict that the HOMO is likely distributed over the nitrogen-rich tetrazole ring, while the LUMO may be localized on the carbohydrazide moiety, particularly the π* orbital of the carbonyl group. researchgate.net This distribution suggests that the tetrazole ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Calculated Electronic Properties for Tetrazole Derivatives from DFT Studies.

| Property | Symbol | Typical Value Range (eV) | Significance |

| HOMO Energy | EHOMO | -7.0 to -9.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | 5.0 to 7.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.5 to 3.5 | Resistance to change in electron distribution researchgate.net |

| Electronegativity | χ | 4.0 to 6.0 | Electron-attracting power |

Note: Data is generalized from computational studies on various 5-substituted 1H-tetrazoles. researchgate.net

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after applying a scaling factor to account for anharmonicity and method limitations, can be compared directly with experimental results. researchgate.netpnrjournal.com

For this compound, the simulated spectrum would show characteristic peaks corresponding to specific functional groups. Key vibrational modes include:

N-H stretching: In the tetrazole ring and the hydrazide group, typically appearing in the 3300-3500 cm⁻¹ region. nih.gov

C=O stretching: A strong absorption band from the carbonyl group, expected around 1670-1710 cm⁻¹.

N=N and C=N stretching: Vibrations within the tetrazole ring, usually found in the 1400-1600 cm⁻¹ range.

Ring vibrations: Various stretching and bending modes of the tetrazole ring itself, appearing between 1000 and 1300 cm⁻¹. mdpi.com

This correlation between theoretical and experimental spectra provides confident assignments of vibrational modes to molecular motions and validates the accuracy of the computed molecular geometry. researchgate.net

Tetrazoles are known to exhibit prototropic tautomerism, existing in different isomeric forms depending on the position of the acidic proton on the ring nitrogens. nih.gov For 5-substituted tetrazoles, the two most common tautomers are the 1H and 2H forms. nih.govresearchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers by computing their total energies. researchgate.net

Studies on a variety of 5-substituted tetrazoles have shown that the relative stability of the tautomers can be influenced by the electronic nature of the substituent and the phase (gas, solution, or solid-state). mdpi.comnih.gov In the gas phase, the 2H-tautomer is often found to be more stable. nih.gov However, in condensed phases and polar solvents, the 1H-tautomer is typically the predominant form due to more favorable intermolecular interactions and solvation effects. mdpi.comnih.gov For this compound, the carbohydrazide group can also exhibit amide-imidol tautomerism, further complicating the energetic landscape. Computational studies are essential to predict the most likely tautomeric form under specific conditions.

Closely related to tautomerism is the mechanism of proton transfer. Computational chemistry can model the transition states involved in the interconversion of tautomers. By mapping the potential energy surface, the activation energy barrier for the proton transfer can be calculated, providing insight into the kinetics of the tautomerization process. researchgate.net

These calculations have shown that in the absence of a catalyst, direct intramolecular proton transfer in azoles has a high energy barrier. However, the presence of solvent molecules, particularly water, can significantly lower this barrier by forming a hydrogen-bonded "bridge" that facilitates the proton transfer through a lower-energy pathway. researchgate.net Theoretical models can incorporate explicit solvent molecules to simulate these more realistic, solvent-assisted proton transfer mechanisms.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT is widely used, ab initio methods offer an alternative, and often more accurate, approach for calculating electronic structure. These methods are derived directly from first principles (the Schrödinger equation) without relying on the empirical parameters sometimes used in DFT functionals.

High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy. researchgate.net However, they are computationally very demanding and are typically reserved for smaller molecules or for benchmarking the results obtained from more economical methods like DFT. For a molecule like this compound, these high-accuracy methods could be used to calculate precise electronic energies, ionization potentials, and electron affinities, providing a robust validation of the results obtained from DFT calculations. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.commdpi.com

The MEP surface is color-coded to indicate different potential values. Typically, regions of negative potential (VS,min), shown in red, are rich in electrons and are favorable sites for electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive potential (VS,max), shown in blue, are electron-deficient and are susceptible to nucleophilic attack. mdpi.com Intermediate potential regions are often colored green or yellow. researchgate.net

For this compound, the MEP surface would be expected to show distinct regions of positive and negative potential. The electronegative nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group in the carbohydrazide moiety are anticipated to be regions of high electron density, representing the most negative potentials. These sites are prone to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms bonded to the nitrogen atoms of the ring and the hydrazide group constitute the most electropositive regions, making them favorable sites for interaction with nucleophiles or hydrogen bond acceptors. nih.govacs.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Atom(s) Involved | Predicted MEP Value | Implied Reactivity |

|---|---|---|---|

| Negative Potential (VS,min) | Nitrogen atoms of the tetrazole ring | Highly Negative (Red) | Site for electrophilic attack, H-bond donor acceptor |

| Negative Potential (VS,min) | Carbonyl Oxygen (C=O) | Highly Negative (Red) | Site for electrophilic attack, H-bond donor acceptor |

| Positive Potential (VS,max) | N-H protons of the hydrazide group | Highly Positive (Blue) | Site for nucleophilic attack, H-bond donor |

Hirshfeld Surface and Energy Framework Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.govbohrium.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-mapped function, typically the normalized contact distance (dnorm).

On the dnorm map, red spots indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.govresearchgate.net Blue regions represent contacts longer than the van der Waals separation, while white areas denote contacts at approximately the van der Waals distance. nih.gov This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). The percentage contribution of different atomic contacts (e.g., N···H, O···H, H···H) to the total surface can be precisely calculated. nih.gov

For a related compound, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, Hirshfeld analysis revealed that N···H/H···N contacts were the most significant contributors to the crystal packing, accounting for 31.5% of the total Hirshfeld surface. researchgate.net Other important interactions included N···O (18.4%) and O···H (13.4%). researchgate.net A similar pattern of hydrogen-bond-driven interactions would be expected for this compound, given its multiple N-H and C=O groups.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole

| Interaction Type | Contribution (%) |

|---|---|

| N···H / H···N | 31.5 |

| N···O / O···N | 18.4 |

| O···H / H···O | 13.4 |

| H···H | 6.8 |

| N···N | 6.7 |

| C···N / N···C | 5.8 |

Data sourced from a study on a similar nitrogen-rich heterocyclic compound to illustrate typical interaction percentages. researchgate.net

Energy framework analysis builds upon this by calculating the pairwise interaction energies between a central molecule and its neighbors in the crystal. These energies are typically separated into electrostatic, polarization, dispersion, and exchange-repulsion components. The results are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. This provides a clear picture of the crystal's supramolecular architecture and the dominant forces holding it together. For nitrogen-rich compounds, dispersion and electrostatic forces are often the major contributors to the total interaction energy. mdpi.com

Solvent Effects on Electronic and Structural Properties

The chemical environment can significantly influence a molecule's properties. Computational studies often employ solvent models, such as the Polarizable Continuum Model (PCM), to simulate how a solvent affects electronic structure and geometry. nih.govsemanticscholar.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within it.

For a polar molecule like this compound, moving from the gas phase to a polar solvent is expected to have several effects. The solvent can stabilize charge separation, leading to an increase in the molecule's dipole moment. researchgate.net Furthermore, the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be altered, which in turn affects the HOMO-LUMO energy gap. semanticscholar.org This gap is an indicator of chemical reactivity and kinetic stability. Polar solvents may also influence the equilibrium between different tautomers, potentially stabilizing one form over another. acs.org

Table 3: Illustrative Solvent Effects on Calculated Electronic Properties of a Model Heterocyclic Compound

| Property | Gas Phase | Heptane (ε ≈ 1.9) | Ethanol (ε ≈ 24.5) | Water (ε ≈ 78.4) |

|---|---|---|---|---|

| Dipole Moment (Debye) | 3.5 D | 4.8 D | 5.9 D | 6.2 D |

| HOMO Energy (eV) | -6.8 eV | -6.9 eV | -7.1 eV | -7.2 eV |

| LUMO Energy (eV) | -1.5 eV | -1.6 eV | -1.7 eV | -1.8 eV |

| HOMO-LUMO Gap (eV) | 5.3 eV | 5.3 eV | 5.4 eV | 5.4 eV |

These are hypothetical values for a model compound to demonstrate typical trends.

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. These studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). acs.org A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net

For the reaction between methyl azide (MeN₃) and acetonitrile (MeCN), calculations have shown the concerted [2+3] cycloaddition to be the most likely pathway. acs.org The activation barrier and reaction energetics provide quantitative insight into the feasibility and thermodynamics of the reaction. Similar calculations could be applied to the synthesis or subsequent reactions of this compound to understand its formation and reactivity.

Table 4: Calculated Energies for the [2+3] Cycloaddition Reaction of Hydrazoic Acid (HN₃) and Acetonitrile (MeCN)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | HN₃ + MeCN | 0.0 |

| Intermediate (P) | Protonated intermediate | +3.3 |

| Transition State (TS) | Concerted cycloaddition TS | +29.7 |

| Product | 5-methyl-1H-tetrazole | -13.1 |

Data adapted from a DFT study on a model tetrazole formation reaction. acs.org

Reactivity and Derivatization Pathways of 1h 1,2,3,4 Tetrazole 5 Carbohydrazide

Functionalization Strategies on the Tetrazole Ring System

The tetrazole ring is an aromatic system containing four nitrogen atoms, which imparts a unique electronic character. wikipedia.org The N-H proton of the 1H-tetrazole tautomer is acidic, making deprotonation a key step in many functionalization reactions. nih.govsemanticscholar.org

Functionalization of the tetrazole ring in 5-substituted 1H-tetrazoles primarily occurs at the nitrogen atoms. Direct substitution on the ring carbon is less common as it is already part of a stable aromatic system and is substituted with the carbohydrazide (B1668358) group. The most prevalent modifications involve the introduction of alkyl, aryl, or other functional groups onto the ring nitrogens.

Common strategies for N-functionalization include:

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base is a standard method for introducing alkyl groups.

Arylation: While more complex, N-arylation can be achieved through various cross-coupling methodologies.

Reaction with Aldehydes: Condensation with aldehydes can lead to the formation of N-hydroxymethyl or related derivatives.

Michael Addition: The tetrazole anion can act as a nucleophile in Michael additions to α,β-unsaturated systems.

Introduction of Energetic Moieties: For applications in energetic materials, functional groups like nitro, azido, or additional heterocyclic rings can be attached to the nitrogen atoms to increase nitrogen content and energy density. icm.edu.plrsc.org For example, N-hydroxylation is a known pathway to enhance the energetic properties of tetrazole-based compounds. mdpi.comnih.govnih.gov

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyltetrazole derivative | Base (e.g., K₂CO₃), organic solvent |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyltetrazole derivative | Base (e.g., Pyridine) |

| N-Hydroxylation | Oxidizing agents | N-Hydroxytetrazole derivative | Specific oxidation protocols mdpi.com |

| Mannich Reaction | Formaldehyde, Secondary Amine | N-Aminomethyltetrazole derivative | Acid or base catalysis |

A critical aspect of functionalizing the tetrazole ring of 1H-1,2,3,4-tetrazole-5-carbohydrazide is regioselectivity. Alkylation or other substitution reactions can potentially occur at any of the four nitrogen atoms, but typically yield a mixture of N1 and N2 substituted isomers. The 1H- and 2H-isomers are the most common tautomeric forms for 5-substituted tetrazoles. nih.govwikipedia.org

The ratio of the N1 to N2 product is influenced by several factors:

Steric Hindrance: Bulky substituents at the C5 position may favor substitution at the less sterically hindered N2 position.

Electronic Effects: The electronic nature of the C5 substituent (the carbohydrazide group) influences the nucleophilicity of the different nitrogen atoms.

Reaction Conditions: The choice of solvent, counter-ion (in the case of the tetrazolate salt), and the nature of the electrophile can significantly alter the product ratio. researchgate.net

Catalyst: Specific catalysts have been developed to promote regioselective synthesis of either N1 or N2-substituted tetrazoles. rsc.org

Generally, the distribution of isomers is a complex interplay of thermodynamic and kinetic control. For many 5-substituted tetrazoles, the N2 isomer is thermodynamically more stable, while the N1 isomer may be formed faster under kinetic control.

| Factor | Influence on Regioselectivity | Typical Outcome |

|---|---|---|

| Steric Bulk of Electrophile | Large electrophiles may favor the less hindered N2 position. | Increased N2-isomer yield |

| Solvent Polarity | Can influence the solvation of the tetrazolate anion, affecting the availability of N1 vs. N2 for attack. | Variable, depends on the specific system |

| Counter-ion | The nature of the cation (e.g., Na⁺, K⁺, Ag⁺) can influence the site of alkylation through coordination. | Silver salts often favor N2-alkylation |

| Temperature | Higher temperatures may favor the thermodynamically more stable product. | Often leads to a higher proportion of the N2-isomer |

Reactivity of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) is a highly reactive functional group, serving as a versatile building block in organic synthesis. It contains a nucleophilic terminal amino group (-NH₂) and can participate in a wide array of condensation and cyclization reactions.

One of the most fundamental reactions of the carbohydrazide moiety is its condensation with carbonyl compounds. The terminal -NH₂ group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds under mild, often acidic, catalytic conditions and is a common method for synthesizing new derivatives. nih.gov

The resulting tetrazolyl-hydrazones are valuable compounds in their own right, often investigated for their coordination chemistry and biological activities. The general reaction is:

R-C(O)NHNH₂ + R'R''C=O → R-C(O)NHN=CR'R'' + H₂O

where R is the 1H-tetrazol-5-yl group.

| Carbonyl Compound | Product Class | Potential Application |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde Hydrazone | Precursor for further cyclization, coordination chemistry |

| Acetone | Aliphatic Ketone Hydrazone | Intermediate for heterocyclic synthesis |

| Salicylaldehyde | Hydroxy-substituted Aromatic Hydrazone | Chelating agent for metal ions |

| Isatin | Indole-based Hydrazone | Scaffold for biologically active molecules |

The carbohydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions expand the chemical diversity of derivatives obtainable from this compound.

Common cyclization pathways include:

Formation of 1,3,4-Oxadiazoles: Dehydrative cyclization of the carbohydrazide with carboxylic acids, acid chlorides, or orthoesters can yield 2,5-disubstituted 1,3,4-oxadiazoles.

Formation of 1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization can lead to 1,2,4-triazole-thiones. Alternatively, cyclization of N-acyl-S-methylisothioureas with hydrazines can produce 1,2,4-triazoles. nih.gov

Formation of Pyrazoles: Condensation with 1,3-dicarbonyl compounds can result in the formation of pyrazole rings.

Formation of Triazines: Cycloaddition reactions can sometimes lead to fused or substituted triazine systems. nih.gov

| Reagent | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Acetic Anhydride | 1,3,4-Oxadiazole | Dehydrative Cyclization |

| Carbon Disulfide | 1,3,4-Oxadiazole-2-thione | Cyclization/Condensation |

| Phenyl Isothiocyanate | 1,2,4-Triazole-5-thione | Addition-Cyclization |

| Acetylacetone (2,4-Pentanedione) | Pyrazole | Condensation-Cyclization |

Acid-Base Chemistry and Salt Formation

The this compound molecule possesses both acidic and basic centers. The most significant acidic site is the proton on the tetrazole ring, which has a pKa value comparable to that of carboxylic acids, making the tetrazole ring a well-established bioisostere for the carboxylate group. wikipedia.orgsemanticscholar.org The carbohydrazide moiety, particularly the terminal -NH₂ group, provides a basic site capable of being protonated.

This dual character allows the compound to form a variety of salts:

Deprotonation of the Tetrazole Ring: In the presence of a base (e.g., alkali hydroxides, amines), the tetrazole ring proton is readily removed to form a tetrazolate anion. These anions can form stable salts with a wide range of cations, including alkali metals, alkaline earth metals, and organic cations like ammonium or hydrazinium. researchgate.netcapes.gov.br

Protonation of the Hydrazide Group: In the presence of a strong acid, the basic nitrogen of the carbohydrazide group can be protonated to form a hydrazinium cation. rsc.org

Coordination Complexes: The nitrogen-rich structure of both the tetrazole ring and the carbohydrazide group makes the molecule an excellent ligand for metal ions. It can coordinate with transition metals to form stable energetic coordination compounds, a property explored in the field of energetic materials. researchgate.net The formation of these complexes is a key aspect of its chemistry, leading to materials with high energy density and specific physical properties. rsc.orgresearchgate.net

| Property/Reaction | Description | Example |

|---|---|---|

| Acidity | The N-H proton on the tetrazole ring is acidic (pKa ≈ 4.9 for parent tetrazole). wikipedia.org | Reacts with NaOH to form a sodium tetrazolate salt. |

| Basicity | The terminal -NH₂ of the hydrazide group is basic. | Reacts with HCl to form a hydrazinium chloride salt. |

| Salt Formation | Can form salts with both bases (e.g., nitrogen-rich cations like guanidinium) and acids. mdpi.comnih.gov | Formation of hydrazinium tetrazolates. nih.gov |

| Coordination Chemistry | Acts as a ligand to coordinate with metal ions (e.g., Cu²⁺, Zn²⁺). researchgate.net | Formation of a copper(II) perchlorate (B79767) complex. researchgate.net |

Heterocyclic Rearrangements and Ring Transformations (General Tetrazole Chemistry)

The tetrazole ring, a stable aromatic heterocycle, can undergo a variety of rearrangement and ring transformation reactions, particularly under thermal or chemical stress. These transformations are fundamental in synthetic chemistry for the generation of other heterocyclic systems. While specific studies on this compound are not extensively detailed in this context, the general reactivity patterns of 5-substituted tetrazoles provide a strong basis for understanding its potential chemical behavior.

One of the most significant reactions of tetrazoles is the thermally or photochemically induced loss of molecular nitrogen (N₂). This process typically generates highly reactive intermediates, such as nitrilimines from C,N-substituted tetrazoles, which can then undergo intramolecular cyclization or intermolecular cycloaddition reactions. wikipedia.org For instance, the thermolysis of 5-substituted tetrazoles can lead to the formation of various nitrogen-containing heterocycles.

Another key transformation is the Dimroth rearrangement, which is common in N-heterocyclic chemistry, although less frequently documented for tetrazoles compared to triazoles. This type of rearrangement typically involves the opening of the heterocyclic ring followed by re-cyclization to form an isomeric structure.

Furthermore, tetrazole rings can be involved in cycloaddition reactions. The electron-withdrawing nature of the tetrazolyl ring influences its participation as either a diene or dienophile in Diels-Alder type reactions, although this is less common. nih.gov More prevalent are 1,3-dipolar cycloaddition reactions where intermediates derived from tetrazole ring cleavage react with dipolarophiles. mdpi.com

Ring transformation reactions can also be initiated by reaction with various reagents. For example, reactions with reagents containing active methylene groups can lead to the formation of dienes, which can subsequently undergo cyclization to yield new polycyclic systems. researchgate.net The transformation of the tetrazole ring often serves as a synthetic route to other five-membered heterocycles like pyrazoles, triazoles, or oxadiazoles, depending on the substituents and reaction conditions. researchgate.net

The carbohydrazide moiety at the C5 position of this compound is expected to significantly influence its reactivity. The hydrazide group can act as a nucleophile and can be derivatized to form hydrazones, amides, or further heterocyclic rings such as 1,3,4-oxadiazoles or pyrazoles. nih.govresearchgate.netnih.gov These derivatizations can be followed by intramolecular reactions involving the tetrazole ring, leading to complex fused heterocyclic systems. For example, condensation of the carbohydrazide with aldehydes or ketones forms N-aroylhydrazone derivatives, which can be cyclized to form thiazolidinones or oxadiazolines. researchgate.net

Photochemical Transformations and Their Synthetic Utility

The photochemistry of tetrazoles is a rich and complex field, offering versatile synthetic pathways to various nitrogen-containing compounds. nih.govmdpi.com Photolysis of tetrazole derivatives typically results in the cleavage of the tetrazole ring, often with the extrusion of a molecule of nitrogen (N₂). nih.govmdpi.comresearchgate.net The nature of the resulting photoproducts is highly dependent on the substituents on the tetrazole ring and the reaction conditions, such as the solvent and wavelength of irradiation. nih.govmdpi.com

Upon UV irradiation, tetrazoles can undergo several photodegradation pathways. mdpi.comresearchgate.net A common fragmentation pattern involves the cleavage of the single bonds within the heterocycle. researchgate.net For the parent 1H-tetrazole, photolysis in a cryogenic matrix leads to the formation of multiple products, including nitrilimine, an HCN···NH complex, diazomethane, carbodiimide, and cyanamide. mdpi.comresearchgate.net

The synthetic utility of these photochemical transformations lies in the ability to generate reactive intermediates selectively. mdpi.com For instance, the photoextrusion of nitrogen from 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-ones is a known route for the synthesis of diaziridinones. researchgate.net Similarly, photolysis of 1-allyl-4-alkyltetrazol-5-thiones yields carbodiimides through the extrusion of both nitrogen and sulfur. nih.gov

The choice of solvent can play a crucial role in the selectivity of the photochemical reaction and the stability of the photoproducts. mdpi.com For example, the photolysis of 1-allyl-4-phenyltetrazolones in various solvents like cyclohexane, acetonitrile, or alcohols leads to the formation of 3,4-dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones. nih.gov

Recent studies have focused on developing long-wavelength photoactivatable diaryltetrazoles for applications in "photoclick chemistry". nih.gov These compounds can be activated by light to react with specific targets, often producing fluorescent products, which is useful for biological imaging. nih.gov For example, naphthalene- and coumarin-derived tetrazoles have shown excellent photoreactivity upon irradiation at 365 nm, leading to the formation of brightly fluorescent pyrazoline cycloadducts. nih.gov

The photodecomposition of 1,4-disubstituted-1H-tetrazole-5(4H)-thiones has been shown to cleanly produce carbodiimides via a 1,3-biradical intermediate formed by the loss of dinitrogen. nih.gov This clean conversion makes these compounds promising for various applications. nih.gov

While specific photochemical studies on this compound are limited, the general principles of tetrazole photochemistry suggest that it would likely undergo ring cleavage and nitrogen extrusion upon irradiation. The presence of the carbohydrazide group could lead to subsequent intramolecular reactions of the resulting intermediates, providing a potential route to novel heterocyclic structures.

Table of Photochemical Transformations of Tetrazole Derivatives

| Tetrazole Derivative | Irradiation Conditions | Primary Photoproduct(s) | Synthetic Utility | Reference |

|---|---|---|---|---|

| Unsubstituted Tetrazole (matrix-isolated) | 193 nm ArF laser | Nitrilimine, HCN···NH complex, Diazomethane, Carbodiimide, Cyanamide | Generation of reactive intermediates | mdpi.comresearchgate.net |

| 1,4-Dimethyl-1,4-dihydro-5H-tetrazol-5-one | UV lamp (CD3CN) | 1,2-Dimethyldiaziridinone | Synthesis of diaziridinones | researchgate.net |

| 1-Alkenyl-4-alkyl-1,4-dihydro-5H-tetrazol-5-ones | Not specified | Alkenyl-diaziridinones | Synthesis of functionalized diaziridinones | researchgate.net |

| 1-Allyl-4-alkyltetrazol-5-thiones | ≥ 254 nm, high pressure Hg lamp | Carbodiimides | Synthesis of carbodiimides | nih.gov |

| 1-Allyl-4-phenyltetrazolones | 254 nm, 16 W low-pressure Hg lamp | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | Synthesis of pyrimidinones | nih.gov |

| Naphthalene-derived diaryltetrazole | 365 nm UV lamp | Pyrazoline cycloadducts | "Photoclick" chemistry, fluorescent labeling | nih.gov |

| 1-Methyl-4-phenyl-1H-tetrazole-5(4H)-thione | 254 and 300 nm | Carbodiimides | Clean synthesis of carbodiimides | nih.gov |

Coordination Chemistry and Supramolecular Assemblies of 1h 1,2,3,4 Tetrazole 5 Carbohydrazide

Ligand Properties of 1H-1,2,3,4-Tetrazole-5-Carbohydrazide

This compound (TZCA) is a multifunctional ligand possessing several potential donor sites for coordination with metal ions. Its structure features a tetrazole ring, which is a well-established coordinating moiety in the formation of metal-organic frameworks (MOFs) and other coordination polymers, and a carbohydrazide (B1668358) side chain (-CONHNH2), which offers additional nitrogen and oxygen donor atoms. This combination allows for a rich and varied coordination chemistry.

The tetrazole ring itself contains four nitrogen atoms, which can coordinate to metal centers in various modes. For 5-substituted-1H-tetrazoles, coordination commonly occurs through the nitrogen atoms at the N1, N2, or N4 positions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituent at the C5 position.

In the case of this compound, the carbohydrazide group provides additional coordination sites. Research has demonstrated the strong coordination ability of this ligand, particularly with copper(II) ions. researchgate.net An energetic coordination compound with the formula [Cu(TZCA)₂(ClO₄)₂] has been synthesized, indicating a 2:1 ligand-to-metal ratio. researchgate.net While the precise crystal structure of this complex could not be determined, the coordination is proposed to involve the carbohydrazide group acting as a bidentate ligand. researchgate.net Generally, hydrazide-based ligands coordinate to transition metals through both the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring.

The coordination behavior with other transition metals such as Co(II), Ni(II), Zn(II), Mn(II), Fe(II), and Cd(II) can be inferred from related hydrazide and tetrazole compounds. For instance, various transition metal complexes with thiophene-2-carboxylic acid hydrazide show coordination via the carbonyl oxygen and the amino nitrogen atoms, typically resulting in octahedral geometries. researchgate.net Similarly, 5-substituted tetrazoles have been shown to form stable complexes and coordination polymers with a range of metals including Cd(II), Ag(I), Mn(II), and Pb(II), demonstrating the versatility of the tetrazole ring as a building block. rsc.org

The molecular structure of this compound offers significant potential for both chelation and bridging, making it a versatile building block for supramolecular assemblies.

Chelation: The carbohydrazide moiety (-CO-NH-NH₂) is a classic chelating group. The carbonyl oxygen and the nitrogen atom of the terminal -NH₂ group can simultaneously bind to a single metal center. This bidentate chelation forms a stable five-membered ring, a common feature in the coordination chemistry of acylhydrazones and related ligands with transition metals like Cu(II), Co(II), Ni(II), and Fe(II). nih.govsamipubco.com This chelating behavior is the likely primary interaction in the formation of mononuclear complexes.

Bridging: The tetrazole ring is well-known for its ability to act as a bridging ligand, connecting multiple metal centers to form extended structures. The nitrogen atoms of the ring, particularly N1, N2, and N4, can each coordinate to different metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org The specific bridging mode can vary, leading to diverse network topologies. For example, related tetrazole ligands have been shown to form wave-like chains, 2D layers, and 3D diamondoid frameworks. rsc.orgrsc.org Therefore, this compound can function as a multidentate linker, with the carbohydrazide group chelating to one metal center and the tetrazole ring's nitrogen atoms bridging to adjacent metal centers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting structures can range from simple discrete molecules to complex extended networks.

Mononuclear complexes are formed when one or more ligands coordinate to a single central metal ion without bridging to others. For this compound, this is most likely to occur when the ligand acts purely as a chelating agent through its carbohydrazide group. The synthesis of [Cu(TZCA)₂(ClO₄)₂] provides an example of such a complex. researchgate.net In this compound, two TZCA ligands coordinate to one Cu(II) center, with perchlorate (B79767) anions acting as counter-ions. researchgate.net Although its precise geometry is not confirmed by single-crystal X-ray diffraction, analogous structures with similar ligands suggest a distorted octahedral geometry is possible. nih.govsamipubco.com

Polynuclear compounds, containing two or more metal centers, can be formed if the tetrazole moiety also participates in coordination, bridging the metal centers that are chelated by the carbohydrazide groups. While specific polynuclear structures of this exact ligand are not detailed in the literature, the inherent bridging capability of the tetrazole ring makes their formation highly probable under appropriate synthetic conditions.

The ability of the tetrazole ring to bridge metal ions is a key feature for the construction of extended networks. Coordination polymers are inorganic-organic hybrid materials with repeating coordination entities extending in one, two, or three dimensions. wikipedia.org

1D Chains: One-dimensional polymers could form if the tetrazole ring bridges metal centers in a linear fashion. rsc.org

2D Layers: Two-dimensional sheets can arise if the ligand links metal centers in a planar arrangement. rsc.orgrsc.org

3D Frameworks: Three-dimensional structures, including MOFs, can be constructed when the ligand connects metal centers in multiple directions. rsc.orgmdpi.com

The choice of metal ion, with its preferred coordination geometry, and the reaction conditions (e.g., solvent, temperature, pH) play a crucial role in determining the final dimensionality of the resulting polymer. rsc.orgwikipedia.org Given the demonstrated ability of structurally related 5-substituted tetrazoles to form such extended networks with a variety of transition metals, this compound is a promising candidate for the synthesis of new coordination polymers and MOFs. rsc.orgrsc.org

Role of Intermolecular Interactions in Metal Complex Formation

In the crystal engineering of coordination compounds, non-covalent intermolecular interactions such as hydrogen bonding and π-π stacking are critical in guiding the self-assembly process and stabilizing the final crystal structure. These interactions dictate how individual complex units pack in the solid state, often extending lower-dimensional structures into higher-dimensional supramolecular architectures.

The this compound ligand contains multiple functional groups capable of participating in strong hydrogen bonds:

The N-H groups of the tetrazole ring.

The N-H groups of the hydrazide moiety.

The C=O group of the carbonyl function (as a hydrogen bond acceptor).

The combination of coordinative bonds, chelation, and a variety of strong intermolecular interactions makes this compound a highly versatile ligand for the construction of diverse and complex supramolecular assemblies.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

The coordination of this compound to metal centers induces significant changes in its electronic and structural properties. These changes are extensively studied using a combination of spectroscopic techniques and computational methods. Spectroscopic analysis provides experimental evidence of bond formation and coordination modes, while computational studies offer detailed insights into the geometry, electronic structure, and nature of the metal-ligand interactions at a molecular level.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a primary tool for elucidating the coordination mode of the this compound ligand. The infrared (IR) and Raman spectra of the metal complexes show characteristic shifts in the vibrational frequencies of the functional groups involved in coordination compared to the free ligand.

Key vibrational bands of the free ligand include those corresponding to the N–H, C=O (Amide I), N–H bending (Amide II), C=N, and N=N stretching modes. Upon complexation, the positions and intensities of these bands are altered, providing direct evidence of metal-ligand bond formation. For instance, a significant shift in the C=O stretching frequency to a lower wavenumber is typically observed when the carbonyl oxygen atom coordinates to the metal ion. Similarly, changes in the vibrational frequencies of the tetrazole ring's C=N and N=N bonds indicate the involvement of the ring's nitrogen atoms in the coordination sphere. pnrjournal.comasianpubs.orgnih.gov

The analysis is often supported by comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), which aids in the precise assignment of vibrational modes. pnrjournal.comresearchgate.net

Table 1: Representative FT-IR Spectral Data for Ligand and a Hypothetical Metal Complex